1,1,1-Trichloro-2-nitroethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

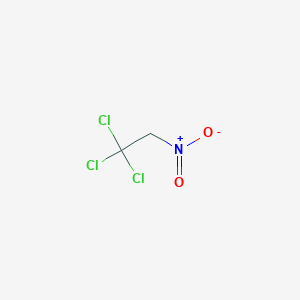

1,1,1-Trichloro-2-nitroethane is a useful research compound. Its molecular formula is C2H2Cl3NO2 and its molecular weight is 178.40 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1,1,1-Trichloro-2-nitroethane has been utilized in several scientific fields:

Organic Synthesis

It serves as an important intermediate in the synthesis of various organic compounds. The compound can be transformed into other chlorinated and nitro compounds through various chemical reactions such as oxidation and substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to chlorinated nitro compounds. |

| Reduction | Forms less chlorinated derivatives or amines. |

| Nucleophilic Substitution | Chlorine atoms are replaced by nucleophiles. |

Biological Studies

Research has explored the effects of this compound on biological systems. It interacts with enzymes and proteins, potentially affecting cellular processes and signaling pathways.

Medicinal Chemistry

Investigations into its role as a precursor for pharmaceuticals have been conducted. The compound's properties may allow it to be developed into drugs targeting specific diseases.

Industrial Applications

This compound is also used in various industrial processes:

- Solvent for Organic Compounds : Its ability to dissolve non-polar compounds makes it valuable in cleaning applications.

- Aerosol Propellant : Historically used in aerosol formulations due to its low toxicity compared to other solvents.

- Fumigant : Employed in pest control as an insecticidal fumigant.

Health Effects Studies

Several epidemiological studies have examined the health effects associated with exposure to this compound:

- A cohort study in Finland monitored workers exposed to trichloroethylene and related compounds, revealing a potential link between exposure and increased cancer incidence, particularly multiple myeloma (Anttila et al., 1995) .

- Inhalation studies have shown that the compound is rapidly absorbed in humans, leading to significant neurological effects at high concentrations .

Toxicological Profiles

The toxicological profile indicates that while acute exposure can lead to systemic effects, chronic exposure has been linked predominantly to neurological outcomes rather than carcinogenic effects .

Propiedades

Número CAS |

64326-81-4 |

|---|---|

Fórmula molecular |

C2H2Cl3NO2 |

Peso molecular |

178.40 g/mol |

Nombre IUPAC |

1,1,1-trichloro-2-nitroethane |

InChI |

InChI=1S/C2H2Cl3NO2/c3-2(4,5)1-6(7)8/h1H2 |

Clave InChI |

SBFICQFUERLNDG-UHFFFAOYSA-N |

SMILES canónico |

C(C(Cl)(Cl)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.